2-Acetyl-5-(furan-2-yl)cyclohexane-1,3-dione
Overview
Description
2-Acetyl-5-(furan-2-yl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C10H10O3. It is known for its unique structure, which includes a furan ring attached to a cyclohexane-1,3-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-(furan-2-yl)cyclohexane-1,3-dione typically involves the reaction of 2-acetylfuran with cyclohexane-1,3-dione under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-(furan-2-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Acetyl-5-(furan-2-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Acetyl-5-(furan-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes, such as DNA methyltransferases, thereby affecting cellular processes and potentially leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(2-Furyl)cyclohexane-1,3-dione: Similar in structure but lacks the acetyl group.
3-acetyl-2,5-dimethyl furan: Contains a furan ring with different substituents.
Uniqueness
2-Acetyl-5-(furan-2-yl)cyclohexane-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-acetyl-5-(furan-2-yl)cyclohexane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7(13)12-9(14)5-8(6-10(12)15)11-3-2-4-16-11/h2-4,8,12H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPHFZTXIHZWJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)CC(CC1=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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